Cas no 773135-49-2 (ethyl 3-chloro-2-fluoro-6-(trifluoromethyl)benzoate)

Ethyl 3-chloro-2-fluoro-6-(trifluoromethyl)benzoate is a fluorinated aromatic ester with significant utility in pharmaceutical and agrochemical synthesis. Its structure, featuring chloro, fluoro, and trifluoromethyl substituents, enhances reactivity and selectivity in cross-coupling reactions and nucleophilic substitutions. The electron-withdrawing groups improve stability while facilitating further functionalization, making it a versatile intermediate. The ethyl ester moiety offers improved solubility in organic solvents, aiding in purification and downstream processing. This compound is particularly valuable in the development of bioactive molecules due to its ability to modulate lipophilicity and metabolic stability. High purity grades ensure consistent performance in research and industrial applications.
ethyl 3-chloro-2-fluoro-6-(trifluoromethyl)benzoate structure
773135-49-2 structure
Product Name:ethyl 3-chloro-2-fluoro-6-(trifluoromethyl)benzoate
CAS No:773135-49-2
MF:C10H7ClF4O2
MW:270.607996225357
CID:1784055
PubChem ID:18792113
Update Time:2025-10-29

ethyl 3-chloro-2-fluoro-6-(trifluoromethyl)benzoate Chemical and Physical Properties

Names and Identifiers

    • ethyl 3-chloro-2-fluoro-6-(trifluoromethyl)benzoate
    • benzoic a<wbr>
    • LogP
    • DGLYLSRTFQWLNF-UHFFFAOYSA-N
    • DTXSID801226073
    • 773135-49-2
    • SCHEMBL8158046
    • 3-Chloro-2-fluoro-6-trifluoromethyl-benzoic acid ethyl ester, 97%
    • MFCD06204517
    • 3-Chloro-2-fluoro-6-trifluoromethyl-benzoic acid ethyl ester
    • MDL: MFCD06204517
    • Inchi: 1S/C10H7ClF4O2/c1-2-17-9(16)7-5(10(13,14)15)3-4-6(11)8(7)12/h3-4H,2H2,1H3
    • InChI Key: DGLYLSRTFQWLNF-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(C(F)(F)F)=C(C(=O)OCC)C=1F

Computed Properties

  • Exact Mass: 270.0070698g/mol
  • Monoisotopic Mass: 270.0070698g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 282
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 26.3Ų

ethyl 3-chloro-2-fluoro-6-(trifluoromethyl)benzoate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
A2B Chem LLC
AY21838-1g
3-Chloro-2-fluoro-6-trifluoromethyl-benzoic acid ethyl ester
773135-49-2 97%
1g
$993.00 2024-04-19
A2B Chem LLC
AY21838-5g
3-Chloro-2-fluoro-6-trifluoromethyl-benzoic acid ethyl ester
773135-49-2 97%
5g
$2523.00 2024-04-19

Additional information on ethyl 3-chloro-2-fluoro-6-(trifluoromethyl)benzoate

Recent Advances in the Application of Ethyl 3-Chloro-2-Fluoro-6-(Trifluoromethyl)Benzoate (CAS: 773135-49-2) in Chemical Biology and Pharmaceutical Research

Ethyl 3-chloro-2-fluoro-6-(trifluoromethyl)benzoate (CAS: 773135-49-2) is a fluorinated aromatic ester that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound serves as a key intermediate in the synthesis of various bioactive molecules, particularly those targeting enzyme inhibition and receptor modulation. Recent studies have highlighted its role in the development of novel therapeutics for diseases such as cancer, infectious diseases, and neurological disorders.

One of the most notable applications of ethyl 3-chloro-2-fluoro-6-(trifluoromethyl)benzoate is its use in the synthesis of small-molecule inhibitors for protein kinases. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a building block for the development of selective kinase inhibitors, which are critical in targeted cancer therapies. The trifluoromethyl group in the compound enhances the binding affinity and metabolic stability of the resulting inhibitors, making them more effective in preclinical models.

In addition to its role in kinase inhibitor development, ethyl 3-chloro-2-fluoro-6-(trifluoromethyl)benzoate has been explored as a precursor for antimicrobial agents. A recent study in Bioorganic & Medicinal Chemistry Letters reported its use in the synthesis of novel fluoroquinolone derivatives with potent activity against drug-resistant bacterial strains. The incorporation of the chloro and fluoro substituents in the benzoate ring was found to significantly improve the compounds' penetration into bacterial cells, thereby enhancing their antibacterial efficacy.

Another emerging application of this compound is in the field of agrochemicals. Research published in Pest Management Science in 2022 highlighted its utility in the design of next-generation herbicides. The unique electronic properties imparted by the trifluoromethyl group contribute to the herbicidal activity of the derived compounds, offering a promising solution for weed resistance management.

Despite its promising applications, challenges remain in the large-scale synthesis and purification of ethyl 3-chloro-2-fluoro-6-(trifluoromethyl)benzoate. Recent advancements in flow chemistry and continuous manufacturing have shown potential in addressing these issues, as evidenced by a 2023 study in Organic Process Research & Development. These innovations could pave the way for more efficient and cost-effective production of this valuable intermediate.

In conclusion, ethyl 3-chloro-2-fluoro-6-(trifluoromethyl)benzoate (CAS: 773135-49-2) continues to be a compound of significant interest in chemical biology and pharmaceutical research. Its diverse applications, from kinase inhibitors to antimicrobial agents and agrochemicals, underscore its versatility. Future research should focus on optimizing its synthesis and exploring new therapeutic and industrial applications to fully realize its potential.

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